molecular formula C16H20N8O2S B2484672 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1170462-37-9

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2484672
CAS RN: 1170462-37-9
M. Wt: 388.45
InChI Key: CPFXIYFVFYXUDY-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The molecular structure of this compound suggests potential interactions with biological targets, which warrants a detailed investigation into its synthesis, structural and chemical properties, and reactivity.

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin derivatives often involves multi-step reactions starting from simple precursors. A common approach involves the condensation of substituted hydrazines with various carbonyl compounds to form intermediates, which are then further cyclized and functionalized to obtain the desired pyrazolo[3,4-d]pyrimidin derivatives (Ochi & Miyasaka, 1983).

Molecular Structure Analysis

The structural analysis of pyrazolo[3,4-d]pyrimidin derivatives reveals a complex architecture involving multiple heterocyclic rings. Techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the molecular structure, confirming the presence of key functional groups and the overall molecular framework (Luo et al., 2019).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin derivatives exhibit a range of chemical reactivities due to the presence of multiple reactive sites. These compounds can undergo various chemical transformations, including alkylation, acylation, and nucleophilic substitution reactions, allowing for the introduction of various substituents and the modification of their chemical properties (Kimura et al., 1976).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are influenced by the molecular structure and the nature of substituents present in the compound (Hildick & Shaw, 1971).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic configuration of the molecule and the presence of functional groups. These properties play a significant role in the interaction of the compound with biological targets, influencing its pharmacological activity (Abdellatif et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. For instance, the process involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates and subsequent condensation, highlighting the method's versatility for creating compounds with potential biological activities (Ochi & Miyasaka, 1983). Moreover, the synthesis of novel 5-substituted benzamido-6-arylamino-pyrazolo[3,4-D]pyrimidin-4-one derivatives demonstrates the chemical adaptability of this compound class, offering a pathway to create substances with specific biological functions (Luo et al., 2019).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising results in anticancer research. The compounds tested against the MCF-7 human breast adenocarcinoma cell line displayed significant antitumor activity, indicating their potential as anticancer agents (Abdellatif et al., 2014). This suggests the compound's role in developing new cancer treatments.

Antimicrobial Activity

Research into pyrazolo[3,4-d]pyrimidine derivatives has also extended to their antimicrobial properties. Studies have reported the synthesis of new compounds with notable antimicrobial activities, underscoring their potential in combating bacterial and fungal infections (Farag et al., 2008). Such findings are crucial for the development of novel antimicrobial agents in an era of increasing antibiotic resistance.

Herbicidal Activity

The herbicidal properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with some compounds showing significant activity against various plant species. This highlights their potential application in agricultural sciences for weed management, offering a new avenue for the development of herbicides (Luo et al., 2019).

properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2S/c1-3-6-17-13-10-9-19-24(14(10)21-16(20-13)27-2)8-7-18-15(26)11-4-5-12(25)23-22-11/h4-5,9H,3,6-8H2,1-2H3,(H,18,26)(H,23,25)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXIYFVFYXUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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